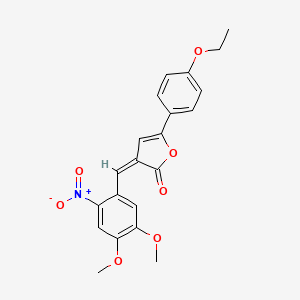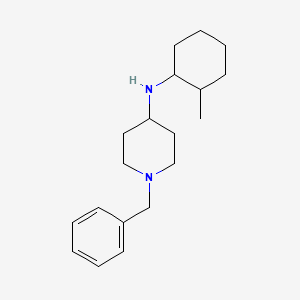
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone, also known as DNF, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. DNF has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in laboratory experiments and scientific research.
Wirkmechanismus
The mechanism of action of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone is not fully understood. However, it has been suggested that 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone may exert its biological effects by binding to specific receptors or enzymes in cells. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to have unique biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has also been found to possess antimicrobial activity against various bacterial strains. Additionally, 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to possess anti-inflammatory properties and has been suggested to have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has also been found to have low toxicity and can be used in various biological assays. However, there are also limitations to the use of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone in lab experiments. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has poor solubility in water, which can limit its use in certain applications. Additionally, the mechanism of action of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone. One area of research could be to further investigate the mechanism of action of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone and identify its specific targets in cells. Another area of research could be to explore the potential applications of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone in drug delivery systems and as a fluorescent probe for imaging studies. Additionally, further studies could be conducted to investigate the potential use of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 4-ethoxyphenylacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as acetic anhydride under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone.
Wissenschaftliche Forschungsanwendungen
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to have potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has also been found to have potential applications in drug delivery systems and as a fluorescent probe for imaging studies.
Eigenschaften
IUPAC Name |
(3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-4-28-16-7-5-13(6-8-16)18-11-15(21(23)29-18)9-14-10-19(26-2)20(27-3)12-17(14)22(24)25/h5-12H,4H2,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWZVXLMQRDIAM-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-benzyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5199760.png)
![3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5199761.png)
![1-[(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-4-piperidinol bis(trifluoroacetate) (salt)](/img/structure/B5199767.png)
![methyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5199769.png)
![2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5199774.png)
![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5199798.png)
![3-fluoro-5-{[4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinyl]carbonyl}benzonitrile](/img/structure/B5199799.png)
![3-[4-(4-nitrophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5199800.png)
![ethyl 7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B5199815.png)
![ethyl 3-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5199817.png)
![5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5199823.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5199829.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B5199836.png)